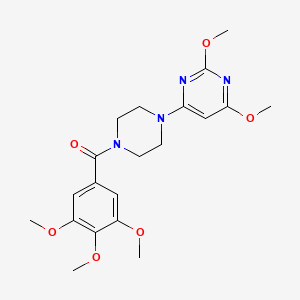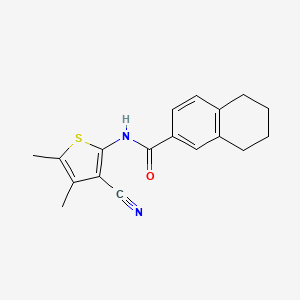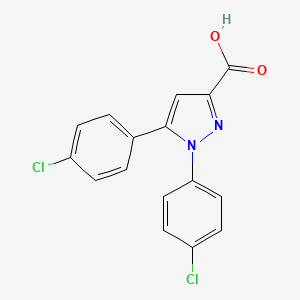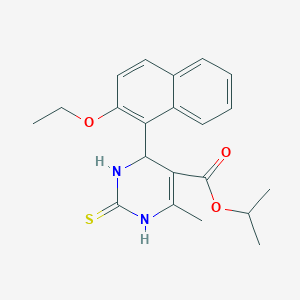
4-(4-Methoxyphenyl)-4,5-dihydro-1,2,5-thiadiazol-3-amine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiadiazole derivatives has been a subject of interest due to their biological activities. In the provided studies, various thiadiazole compounds have been synthesized through different reactions. For instance, the synthesis of 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione involved the reaction of 4-methyl-1,2,3-thiadiazole-5-carbaldehyde with 4-methoxyacetophenone . Another study reported the synthesis of 2-aroylamino-5-(4-methoxyphenyl)-1,3,4-thiadiazoles through amidation of 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazoles with substituted benzoyl chloride . These methods highlight the versatility of thiadiazole chemistry in generating compounds with potential biological applications.
Molecular Structure Analysis
The molecular structures of the synthesized thiadiazole derivatives were characterized using various techniques. Single-crystal X-ray diffraction was used to determine the crystal structure of the synthesized compounds, revealing details such as bond angles, dihedral angles, and intermolecular interactions . For example, the crystal structure of a 1,3,4-thiadiazole derivative showed weak hydrogen bonds and π-π stacking interactions, which contribute to the stability of the crystal structure . These structural analyses are crucial for understanding the properties and potential reactivity of the compounds.
Chemical Reactions Analysis
The thiadiazole derivatives synthesized in these studies exhibit a range of chemical reactivities. For instance, the interaction of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids resulted in the formation of cocrystals and salts, demonstrating the compound's ability to participate in hydrogen bonding and proton transfer reactions . Additionally, the reactivity of thiadiazole derivatives with phosphite to form phosphonate compounds has been reported, indicating the potential for these compounds to undergo nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structures. The crystal packing, hydrogen bonding, and molecular interactions observed in the crystal structures contribute to the compounds' physical properties, such as solubility and melting points . Spectroscopic techniques like IR, NMR, and UV/visible spectroscopy provide insights into the functional groups present and the electronic structure of the compounds . These properties are essential for predicting the behavior of these compounds in various environments and for their potential applications in medicinal chemistry.
Scientific Research Applications
Chemical Synthesis and Molecular Structure
The compound 4-(4-Methoxyphenyl)-4,5-dihydro-1,2,5-thiadiazol-3-amine 1,1-dioxide and its derivatives have been explored in chemical synthesis. For instance, 3-(N-Alkylamino)-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxides, closely related to the compound , have been synthesized and studied for their spectral properties and molecular structure. X-ray crystallographic analysis of these compounds has provided insights into their structural features (Lee, Kim, & Chung, 1997).
Tautomeric Behavior and Spectroscopic Analysis
Research has also been conducted on the tautomeric behavior of similar compounds using spectroscopic methods such as Fourier Transform infrared and nuclear magnetic resonance. These studies are crucial for understanding the pharmaceutical and biological activities of these molecules (Erturk, Gumus, Dikmen, & Alver, 2016).
Applications in Material Science
In material science, derivatives of this compound have been used in the synthesis of compounds with specific molecular conformations. For example, the synthesis of C18H14FN3O2S2 involving 4-methoxyphenyl and thiadiazole rings has provided insights into molecular orientations and potential applications in material design (Yin, Wan, Han, Wang, & Wang, 2008).
Reactivity and Addition Reactions
The compound's derivatives have been studied for their reactivity in various chemical reactions, particularly addition reactions with nucleophilic nitrogen atoms. These reactions are vital for understanding the chemical properties and potential applications of these compounds in various fields, including pharmaceutical chemistry (Caram, Mirífico, Aimone, Piro, Castellano, & Vasini, 2004).
Potential in Biomedical Applications
Exploration into the biological activities of thiadiazole derivatives has revealed their potential in pharmacology, particularly in antimicrobial and antiproliferative applications. These studies provide a foundation for future research into the development of new therapeutic agents (Gür, Yerlikaya, Şener, Özkınalı, Baloğlu, Gökce, Altunoglu, Demir, & Şener, 2020).
Polymer Modification and Medical Applications
The compound's derivatives have been incorporated into polymer modification, improving properties like swelling and thermal stability. These modified polymers have shown promising biological activities and could have applications in medical fields (Aly & El-Mohdy, 2015).
Photovoltaic and Solar Cell Enhancements
In the field of renewable energy, specifically in photovoltaic and solar cell development, derivatives of this compound have been used to enhance the photoresponse in solid-state excitonic solar cells. This research contributes to the development of more efficient solar energy technologies (Driscoll, Fang, Humphry-Baker, Torres, Huck, Snaith, & Friend, 2010).
Mechanism of Action
Target of Action
The compound “4-(4-Methoxyphenyl)-4,5-dihydro-1,2,5-thiadiazol-3-amine 1,1-dioxide” belongs to the class of thiazole derivatives . Thiazoles are known to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives are known to interact with various targets, leading to a range of biological effects . For instance, some thiazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects . For example, some thiazole derivatives have been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins .
Pharmacokinetics
The review on 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which are structurally related to the compound , mentions in silico pharmacokinetic and molecular modeling studies .
Result of Action
Thiazole derivatives are known to have a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
properties
IUPAC Name |
3-(4-methoxyphenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3S/c1-15-7-4-2-6(3-5-7)8-9(10)12-16(13,14)11-8/h2-5,8,11H,1H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTYWJUVELGPDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=NS(=O)(=O)N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-Bromo-7-phenyl-7H-benzo[c]carbazole](/img/structure/B3014291.png)
![[(1-Phenylethyl)carbamoyl]methyl benzoate](/img/structure/B3014292.png)

![[4-(Aminomethyl)-4-fluorocyclohexyl]methanol;hydrochloride](/img/structure/B3014294.png)

![5-[(4-Methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B3014297.png)

![3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride](/img/no-structure.png)
![Methyl 1-[2-(2-adamantanylacetylamino)acetyl]piperidine-4-carboxylate](/img/structure/B3014302.png)



![4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole](/img/structure/B3014310.png)